molecular formula C21H34O5 B12415557 Allotetrahydrocortisol-d7

Allotetrahydrocortisol-d7

Cat. No.: B12415557
M. Wt: 373.5 g/mol
InChI Key: AODPIQQILQLWGS-ZMMGGNFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allotetrahydrocortisol-d7 is a deuterated analog of allotetrahydrocortisol, a metabolite of cortisol. Cortisol is a steroid hormone synthesized in the adrenal cortex, involved in various physiological processes including metabolism and immune response. The deuterated form, this compound, is used in scientific research to study cortisol metabolism and its related pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allotetrahydrocortisol-d7 involves the incorporation of deuterium atoms into the allotetrahydrocortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Allotetrahydrocortisol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various deuterated metabolites of cortisol, such as tetrahydrocortisol-d7 and cortisone-d7. These products are used in further research to study cortisol metabolism and its effects .

Scientific Research Applications

Allotetrahydrocortisol-d7 has several scientific research applications, including:

Mechanism of Action

Allotetrahydrocortisol-d7 exerts its effects by mimicking the behavior of cortisol and its metabolites in the body. It interacts with various molecular targets, including enzymes like 11β-hydroxysteroid dehydrogenase, which are involved in the interconversion of cortisol and cortisone. The deuterated form allows for precise tracking and analysis of these metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrocortisol: A reduced metabolite of cortisol.

    Allotetrahydrocortisone: An oxidized metabolite of cortisol.

    Cortisone: An inactive form of cortisol.

Uniqueness

Allotetrahydrocortisol-d7 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C21H34O5

Molecular Weight

373.5 g/mol

IUPAC Name

2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2,13D

InChI Key

AODPIQQILQLWGS-ZMMGGNFJSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

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